5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine
CAS No.: 2549009-53-0
Cat. No.: VC11831146
Molecular Formula: C16H17F3N4O2
Molecular Weight: 354.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549009-53-0 |
|---|---|
| Molecular Formula | C16H17F3N4O2 |
| Molecular Weight | 354.33 g/mol |
| IUPAC Name | 5-methoxy-2-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxypyrimidine |
| Standard InChI | InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3 |
| Standard InChI Key | SQBUUQLUGXRZKC-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Introduction
Structural Overview
Chemical Name:
5-Methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine
Molecular Formula:
C15H16F3N3O2
Key Structural Features:
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Pyrimidine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.
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Methoxy Group: Positioned at the 5th carbon of the pyrimidine ring.
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Piperidine Substitution: A six-membered saturated nitrogen-containing ring (piperidine) attached via an ether linkage.
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Trifluoromethyl-Pyridine Substituent: A pyridine ring substituted at the 6th position with a trifluoromethyl group.
General Synthetic Approach:
The synthesis of this compound typically involves:
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Formation of the Pyrimidine Core:
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The pyrimidine scaffold can be synthesized using condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
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Functionalization at the 2nd and 5th Positions:
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The methoxy group is introduced via nucleophilic substitution or methylation reactions.
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The piperidinyl ether group is added through nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis using appropriate alkoxides.
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Introduction of the Trifluoromethyl-Pyridine Group:
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This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to attach the trifluoromethyl-pyridine moiety to the piperidine ring.
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Example Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrimidine precursor + CH3I (methyl iodide) | 5-Methoxy-pyrimidine |
| 2 | Reaction with piperidinyl alcohol derivative | Piperidinyl ether intermediate |
| 3 | Coupling with trifluoromethyl-pyridine derivative | Final compound |
Pharmaceutical Research:
The structural features of this compound suggest potential applications in drug discovery:
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Pyrimidine Derivatives: Pyrimidines are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
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Trifluoromethyl Substitution: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in drug design.
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Piperidine Moiety: Commonly found in pharmacologically active molecules due to its role in receptor binding.
Biological Activity Prediction:
Based on its structure:
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It may act as an inhibitor for enzymes or receptors involving nitrogen heterocycles.
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The trifluoromethyl group could enhance interactions with hydrophobic pockets in biological targets.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy (1H and 13C): To confirm structural integrity and substitution patterns.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like methoxy and ether linkages.
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Elemental Analysis: For purity assessment.
Comparative Data Table
Below is a comparison of key structural features between related pyrimidine derivatives:
| Compound Name | Functional Groups | Potential Applications |
|---|---|---|
| 5-Methoxy-2-(trifluoromethyl)pyridine | Methoxy, Trifluoromethyl | Antiviral, Anticancer |
| 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine | Methoxy, Pyridine, Trifluoromethyl | Enzyme Inhibition |
| 5-Methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine | Methoxy, Ether, Piperidine | Drug Discovery |
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